

A Comparative Guide to GNE-495, a Novel MAP4K4 Inhibitor

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Compound of Interest

Compound Name: GNE-495

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This guide provides a detailed comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **GNE-495**, a potent and selective Mitogen-activated protein kinase kinase kinase 4 (MAP4K4) inhibitor, with other notable MAP4K4 inhibitors, PF-06260933 and DMX-5804. The information presented is compiled from preclinical studies to assist researchers in evaluating these compounds for further investigation.

Introduction to MAP4K4 Inhibition

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a therapeutic target in a variety of diseases, including cancer, metabolic disorders, and inflammatory conditions.^{[1][2]} As a member of the Ste20-like kinase family, MAP4K4 is involved in regulating diverse cellular processes such as cell migration, inflammation, and insulin signaling. The development of selective inhibitors of MAP4K4, such as **GNE-495**, offers a promising avenue for therapeutic intervention in these disease areas. This guide focuses on the comparative pharmacology of **GNE-495** against other known MAP4K4 inhibitors.

In Vitro Potency and Selectivity

A primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC₅₀) against its target. **GNE-495**, PF-06260933, and DMX-5804 all demonstrate potent inhibition of MAP4K4 in biochemical assays.

Compound	Target	IC50 (nM)	Cellular IC50 (nM)	Notes
GNE-495	MAP4K4	3.7[1][3]	-	Demonstrates excellent potency and good pharmacokinetic profiles.[1]
PF-06260933	MAP4K4	3.7[3][4]	160[4]	Orally active and highly selective. [4]
DMX-5804	MAP4K4	3[3]	-	Potent, orally active, and selective inhibitor.[3]

Pharmacokinetic Profile Comparison

The preclinical pharmacokinetic profiles of **GNE-495** have been characterized in multiple species, demonstrating favorable properties for in vivo studies.[1][5] While comprehensive, directly comparable pharmacokinetic data for PF-06260933 and DMX-5804 is not available in a single consolidated source, the following tables summarize the available data for each compound.

GNE-495 Pharmacokinetic Parameters

Species	Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	T1/2 (h)	Bioavailability (%)
Mouse	IV	1	-	-	1060	3.1	-
PO	5	1180	2	8740	3.7	37	-
Rat	IV	1	-	-	1340	3.9	-
PO	5	934	4	9980	4.2	47	-
Dog	IV	1	-	-	2160	5.1	-
PO	5	730	2	7050	5.4	41	-

Data sourced from Ndubaku CO, et al. ACS Med Chem Lett. 2015.

PF-06260933 Pharmacokinetic Information

Published studies indicate that PF-06260933 has suitable pharmacokinetic properties in mice for use as an in vivo tool.^{[6][7]} However, a potential for time-dependent inhibition of the liver enzyme CYP3A4 has been noted, which could lead to drug accumulation and toxicity.^[7]

DMX-5804 Pharmacokinetic Information

In mouse studies, oral administration of DMX-5804 at 50 mg/kg resulted in plasma concentrations that exceeded the EC50 for cardiomyocyte protection for nearly a day, especially with a second dose at 10 hours.^[8] For intravenous administration in larger animals, a soluble pro-drug, DMX-10001, was developed, which rapidly converts to DMX-5804 in vivo.^{[9][10]}

Pharmacodynamic Effects and Experimental Models

The in vivo efficacy of these MAP4K4 inhibitors has been evaluated in different disease models, reflecting the diverse roles of MAP4K4 in pathophysiology.

GNE-495 in Retinal Angiogenesis

GNE-495 has demonstrated efficacy in a neonatal mouse model of retinal angiogenesis.[11] Intraperitoneal administration to neonatal pups at high doses (25 and 50 mg/kg) resulted in sustained exposure and recapitulated the phenotype observed in Map4k4 inducible knockout mice, confirming its in vivo activity.[1][5]

PF-06260933 in Endothelial Permeability and Metabolic Disease

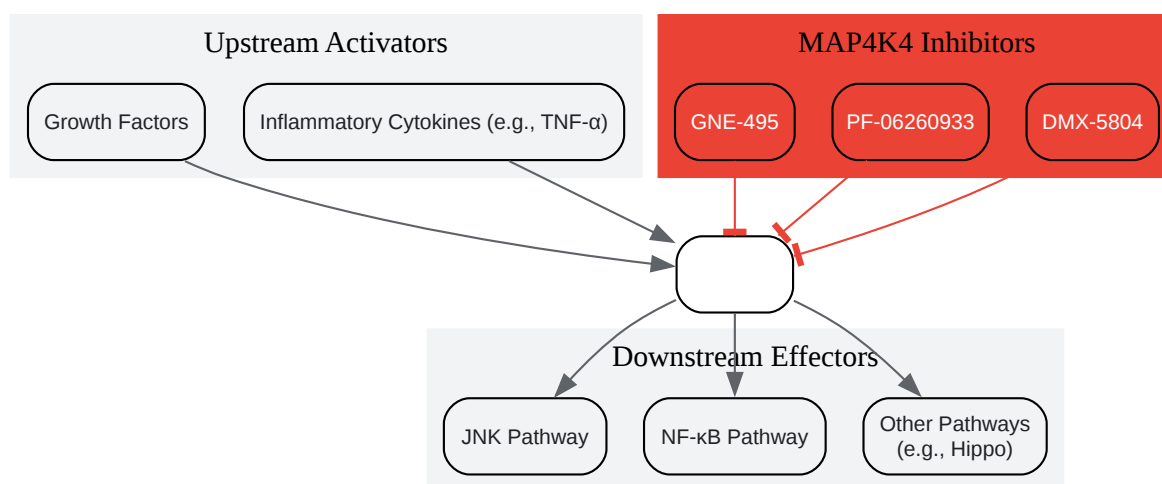
PF-06260933 has been shown to prevent TNF- α -mediated endothelial permeability in vitro.[4] In vivo studies in insulin-resistant mouse models demonstrated that treatment with PF-06260933 improved glucose tolerance and reduced fasting blood glucose levels.[2]

DMX-5804 in Myocardial Infarction

DMX-5804 has been investigated for its cardioprotective effects. In a mouse model of myocardial infarction, DMX-5804 reduced ischemia-reperfusion injury by more than 50%.[12][13]

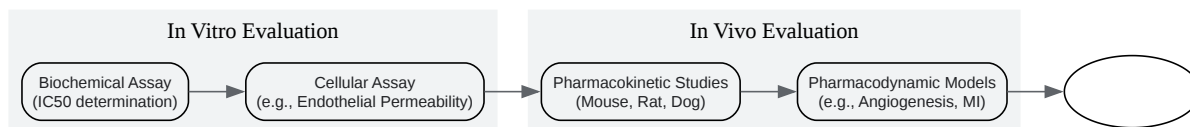
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MAP4K4 signaling pathway and a general workflow for evaluating MAP4K4 inhibitors.



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Caption: MAP4K4 signaling pathway and points of inhibition.



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Caption: General workflow for preclinical evaluation of MAP4K4 inhibitors.

Detailed Experimental Protocols

Neonatal Mouse Retinal Angiogenesis Model (as applied to GNE-495)

- Animal Model: Neonatal C57BL/6 mouse pups.
- Compound Administration: **GNE-495** is administered via intraperitoneal (IP) injection at doses of 25 and 50 mg/kg.
- Tissue Collection: At desired time points post-injection (e.g., 24 hours), pups are euthanized. The eyes are enucleated and fixed in 4% paraformaldehyde.
- Retinal Dissection and Staining: Retinas are dissected, and the retinal vasculature is stained with an endothelial cell marker (e.g., isolectin B4 conjugated to a fluorescent probe).
- Imaging and Analysis: Flat-mounted retinas are imaged using a confocal microscope. The extent of vascular outgrowth, vessel density, and branching can be quantified using image analysis software.

In Vitro Endothelial Permeability Assay (General Protocol)

- **Cell Culture:** Human umbilical vein endothelial cells (HUVECs) are cultured to form a confluent monolayer on a porous transwell insert.
- **Treatment:** The endothelial monolayer is treated with an inflammatory stimulus (e.g., TNF- α) in the presence or absence of the MAP4K4 inhibitor (e.g., PF-06260933).
- **Permeability Measurement:** A high-molecular-weight fluorescent tracer (e.g., FITC-dextran) is added to the upper chamber of the transwell. The amount of tracer that passes through the monolayer into the lower chamber over a specific time is measured using a fluorescence plate reader.
- **Data Analysis:** The permeability is expressed as the percentage of the tracer that has crossed the monolayer compared to control conditions.

Mouse Myocardial Infarction Model (as applied to DMX-5804)

- **Animal Model:** Adult male C57BL/6 mice.
- **Surgical Procedure:** Mice are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce ischemia. After a defined period of ischemia (e.g., 30-60 minutes), the ligature is released to allow for reperfusion.
- **Compound Administration:** DMX-5804 (e.g., 50 mg/kg) is administered orally at a specific time relative to the ischemia-reperfusion injury (e.g., before ischemia or after reperfusion).
- **Infarct Size Measurement:** After a period of reperfusion (e.g., 24 hours), the hearts are excised. The area at risk and the infarcted area are delineated using staining techniques (e.g., Evans blue and TTC staining).
- **Data Analysis:** The infarct size is calculated as a percentage of the area at risk.

Conclusion

GNE-495, PF-06260933, and DMX-5804 are all potent inhibitors of MAP4K4 with demonstrated in vivo activity in relevant disease models. **GNE-495** has a well-characterized pharmacokinetic profile across multiple species and has shown efficacy in a model of retinal

angiogenesis. PF-06260933 is effective in models of endothelial dysfunction and metabolic disease, though its potential for CYP3A4 inhibition warrants consideration. DMX-5804 shows promise as a cardioprotective agent. The choice of inhibitor for further research will depend on the specific biological question and the desired therapeutic application. This guide provides a foundation for such an evaluation by presenting key comparative data in a structured format.

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